molecular formula C12H14F3NO3S B2644303 N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1257548-99-4

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2644303
CAS No.: 1257548-99-4
M. Wt: 309.3
InChI Key: UMILMEOPTFKXQQ-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a cyclopropane-containing hydroxymethyl group attached to the sulfonamide nitrogen. The cyclopropane ring introduces steric strain and conformational rigidity, which may enhance binding specificity in therapeutic applications.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c13-12(14,15)9-1-3-10(4-2-9)20(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMILMEOPTFKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

  • Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

  • Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxides, amines, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It may be investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamides:

Compound Name & Structure Key Substituents/Features Synthesis Highlights Properties/Applications References
Target: N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide - 4-(Trifluoromethyl)benzene
- Cyclopropane with hydroxymethyl
Likely involves cyclopropane ring formation (e.g., [2+1] cycloaddition) and sulfonamide alkylation High acidity (due to -CF₃), improved solubility (from -CH₂OH), steric rigidity for targeted binding -
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide - 4-Methylbenzene
- Azide-functionalized alkyl chain
Tosyl group substitution with azide (-N₃) High reactivity (azide groups enable click chemistry); potential for polymer or bioconjugate applications
N-(4-Methoxyphenyl)benzenesulfonamide - 4-Methoxyphenyl Standard sulfonamide synthesis via sulfonyl chloride and amine coupling Reduced electron-withdrawing effects (compared to -CF₃); studied for antimicrobial activity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide - 4-Fluorobenzene
- Bis-sulfonamide with fluorinated aryl groups
Multi-step sulfonylation and fluorination Enhanced lipophilicity (from -F); potential use in fluorinated drug scaffolds
4-(Trifluoromethyl)benzenesulfonimidamide - 4-(Trifluoromethyl)benzene
- Sulfonimidamide (NH-SO₂-NH₂)
Deprotection of tert-butyldimethylsilyl (TBS) group Increased hydrogen-bonding capacity (vs. sulfonamide); explored in enzyme inhibition studies
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide - Chloroacetyl group
- Methanesulfonamide
Chloroacetylation of sulfonamide precursors Electrophilic chloroacetyl moiety enables covalent binding to proteins; used in probe development

Key Findings from Comparative Studies

Electronic Effects of Substituents

  • Fluorine substituents (e.g., in ’s compound) increase lipophilicity and metabolic stability but lack the strong electron-withdrawing effects of -CF₃ .

Steric and Conformational Features

  • The cyclopropane ring in the target compound imposes conformational constraints absent in linear-chain analogs (e.g., ’s azide-functionalized butan-2-yl group). This rigidity may improve target selectivity in drug-receptor interactions .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound with a complex molecular structure that includes a sulfonamide group, a trifluoromethyl group, and a cyclopropyl ring with a hydroxymethyl substituent. This unique arrangement of functional groups contributes to its potential biological interactions and pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Sulfonamide Group-SO2NH-
Trifluoromethyl Group-CF3 attached to a benzene ring
Cyclopropyl RingContains a hydroxymethyl (-CH2OH) substituent

These features are significant as sulfonamides are known for their antibacterial properties and potential therapeutic applications.

Synthesis and Evaluation

The synthesis of this compound involves multiple steps that lead to its characterization as an intermediate in organic synthesis. Its applications in medicinal chemistry highlight its potential as a building block for developing new drug candidates with unique therapeutic properties.

Interaction Studies

Research has indicated that compounds with similar structures can interact with various biological targets. For instance, studies on related sulfonamides have explored their binding affinities and selectivity towards specific receptors or enzymes. Such investigations are crucial for understanding the pharmacological profile of this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other benzenesulfonamide derivatives:

Compound Name Structural Features Biological Activity
3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamideChlorinated and fluorinated benzene ringsEnhanced reactivity; potential antibacterial activity
4-amino-N-(2-methylpropyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamideAmino group substitution on sulfonamideDifferent biological activity due to amino group
4-fluoro-N-(4-fluorophenyl)benzenesulfonamideFluorinated phenyl ringSimilarity in structure but lacks cyclopropyl moiety; varying activity

This table illustrates the diversity within the benzenesulfonamide family while emphasizing the unique aspects of this compound due to its specific functional groups.

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